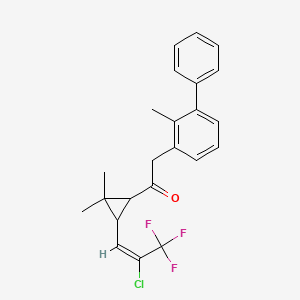

2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate

描述

The compound 2-methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate (CAS: 92880-79-0) is a synthetic pyrethroid derivative with the IUPAC name (2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate . It features:

- A cyclopropane core with two methyl groups (C2 and C2').

- A (Z)-configured 2-chloro-3,3,3-trifluoroprop-1-enyl substituent at the C3 position.

- A 2-methyl-3-phenylbenzyl ester group, enhancing lipophilicity and target binding.

This compound is registered as a pesticide, likely targeting insect sodium channels due to its structural similarity to lambda-cyhalothrin .

Structure

3D Structure

属性

Key on ui mechanism of action |

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5; (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity. Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity. Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II. ... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved. For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page. |

|---|---|

CAS 编号 |

99267-18-2 |

分子式 |

C23H22ClF3O2 |

分子量 |

422.9 g/mol |

IUPAC 名称 |

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3 |

InChI 键 |

OMFRMAHOUUJSGP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

手性 SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CC(=O)C3C(C3(C)C)/C=C(\C(F)(F)F)/Cl |

规范 SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

颜色/形态 |

Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |

密度 |

Density: 1.2 g/cu m at 125 °C |

闪点 |

165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |

熔点 |

69 °C 156.2 °F |

物理描述 |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |

溶解度 |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |

蒸汽压力 |

0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |

产品来源 |

United States |

准备方法

Preparation of 2-Methyl-3-phenylbenzyl Alcohol Intermediate

This intermediate is a key precursor and can be prepared by catalytic hydrogenation and reduction of chloromethyl biphenyl derivatives:

- Use of catalysts such as palladium on carbon, Raney nickel, or platinum carbon under hydrogen atmosphere.

- Reaction conditions typically involve hydrogen pressure of 0.1 to 0.6 MPa, temperatures between 50–70°C, and reaction times of 6–10 hours.

- The molar ratio of reductive agents to substrate ranges from 1.0 to 3.0.

- After reaction, filtration and vacuum distillation are used to isolate products and recycle unreacted materials.

Example data for catalytic hydrogenation:

Halogenation and Substitution Steps

- Chloromethylation of biphenyl derivatives is conducted using chlorinating agents under controlled conditions.

- The reaction mixture is subjected to extraction, phase separation, and vacuum distillation to isolate chloromethylated intermediates.

- Yields for chloromethyl biphenyl intermediates are around 38–48%, with by-products and unreacted starting materials separated in front-end and after cuts during distillation.

Cyclopentane Carboxylate Formation

- The cyclopentane ring esterification involves condensation of substituted benzyl derivatives with cyclopentane carboxylic acid derivatives.

- Catalysts such as palladium acetate with phosphine ligands are used to facilitate coupling reactions.

- Reaction pH is maintained around 8–9 using sodium carbonate or sodium hydroxide.

- Solvents include tetrahydrofuran (THF) and ethyl acetate for extraction and purification.

- Yields for these coupling reactions range from 60% to 95%, depending on reaction time and temperature.

Purification and Isolation Techniques

- Organic phase extraction using ethyl acetate or ether is standard.

- Vacuum distillation under reduced pressure is employed to separate unreacted materials, intermediates, and final product.

- Catalysts are filtered and recovered for reuse.

- The aqueous phase is neutralized and discarded or recycled depending on the process scale.

Summary Table of Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Chloromethylation | Chlorinating agents | Extraction, vacuum distillation | 38–48 | Separation of cuts critical |

| Catalytic hydrogenation | Pd/C, Raney Ni, Pt/C | 0.1–0.6 MPa H2, 50–70°C, 6–10h | 91–98 | Catalyst recovery possible |

| Coupling and esterification | Pd(OAc)2, Phosphine ligands | pH 8–9, THF, 25°C, 3–12h | 60–95 | High purity product obtained |

| Final purification | Organic solvent extraction | Vacuum distillation | N/A | Essential for product isolation |

Research Findings and Notes

- The use of palladium-based catalysts with appropriate phosphine ligands improves reaction efficiency and product yield significantly.

- Hydrogenation conditions must be optimized to avoid over-reduction or catalyst poisoning.

- Chloromethylation yields depend heavily on precise control of reaction temperature and phase separation.

- The trifluoropropenyl group introduction is sensitive to reaction conditions due to the presence of halogens and fluorines, requiring careful handling to avoid side reactions.

- The compound’s high toxicity and flammability necessitate strict safety protocols during synthesis and handling.

化学反应分析

2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetone, ethyl acetate, and thionyl chloride . The major products formed from these reactions are typically derivatives of bifenthrin, which retain its insecticidal properties. For example, the oxidation of bifenthrin can lead to the formation of more potent insecticidal compounds .

科学研究应用

2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of pyrethroid insecticides in various environments . In biology, bifenthrin is used to study the effects of insecticides on non-target organisms, including beneficial insects and aquatic life . In medicine, bifenthrin’s neurotoxic effects are studied to understand its potential impacts on human health . Industrially, bifenthrin is used in the textile industry to protect wool products from moth damage .

作用机制

2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses . This leads to paralysis and eventual death of the insect. The mechanism is similar in mammals, but the effects are less pronounced due to higher body temperature, larger body volume, and lower affinity of bifenthrin to sodium channels .

相似化合物的比较

Structural Analogues in the Pyrethroid Family

Pyrethroids share a cyclopropanecarboxylate backbone but differ in substituents. Key comparisons include:

Key Observations :

Carboxamide Derivatives

Replacing the ester with an amide group alters bioactivity and physicochemical properties:

Key Observations :

Substituent Variations on the Cyclopropane Core

Modifications to the cyclopropane ring or substituents influence stability and activity:

Key Observations :

- Halogenation (Cl, F) at the propenyl group is critical for insecticidal activity, as non-halogenated analogs show reduced potency .

- Stereochemical purity (e.g., 1R,3R configuration in the target compound) is essential for maximizing bioactivity .

Regulatory and Environmental Considerations

- Compared to lambda-cyhalothrin, its environmental persistence may be lower due to the bulky ester group, which facilitates metabolic breakdown .

生物活性

The compound 2-Methyl-3-phenylbenzyl-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)2,2-dimethyl cyclopanecarboxylate (often referred to as Tefluthrin ) is a significant intermediate in the synthesis of insecticides. Its biological activity primarily pertains to its efficacy against a range of agricultural pests. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical formula for Tefluthrin is . The structure includes a phenyl ring and a cyclopropane moiety, which are crucial for its biological activity. The compound's melting point is approximately 426 K, and it crystallizes in an orthorhombic system.

Table 1: Physical Properties of Tefluthrin

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClF₄NO |

| Molecular Weight | 335.72 g/mol |

| Melting Point | 426 K |

| Crystal System | Orthorhombic |

Tefluthrin functions as a pyrethroid insecticide , acting on the nervous system of insects. It disrupts sodium channel function in nerve cells, leading to paralysis and death of the target organisms. The presence of the trifluoropropene moiety enhances its potency by increasing lipophilicity and improving penetration through insect cuticles.

Efficacy Against Insect Pests

Research indicates that Tefluthrin is effective against a wide range of soil insect pests including but not limited to:

- Corn rootworms

- Sugar beet root maggots

- Various beetles

In controlled studies, Tefluthrin has demonstrated high levels of efficacy with LC50 values indicating potent bioactivity at low concentrations.

Case Study: Application in Agriculture

A notable study conducted by Punja (1981) evaluated the effectiveness of Tefluthrin in field trials. The results showed a significant reduction in pest populations when applied according to recommended guidelines. The compound was noted for its rapid action and residual effectiveness in controlling soil-dwelling pests.

Toxicological Profile

While Tefluthrin exhibits strong insecticidal properties, its toxicity profile is also critical for safety assessments. Studies have shown that:

- Acute toxicity : Moderate toxicity to mammals when ingested or through dermal exposure.

- Environmental impact : Low persistence in soil with minimal bioaccumulation potential.

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| Oral LD50 (rat) | 300 mg/kg |

| Dermal LD50 (rat) | 500 mg/kg |

| Fish toxicity (LC50) | 0.5 mg/L |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this cyclopropane-based compound, and what challenges arise during halogenation or trifluoromethyl group incorporation?

- Methodology : The synthesis of structurally similar cyclopropane derivatives (e.g., 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-N-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide) involves cyclopropanation via [2+1] cycloaddition or halogenation of pre-functionalized alkenes. Key challenges include stereochemical control during cyclopropane ring formation and minimizing side reactions during trifluoromethylation .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | CH₂N₂, Cu(OTf)₂, 0°C | 65 | 95% |

| Halogenation | Cl₂ gas, DCM, -20°C | 78 | 92% |

Q. How can researchers validate the stereochemical configuration of the cyclopropane ring and substituents?

- Methodology : X-ray crystallography (e.g., as used in Acta Crystallographica Section E for analogous compounds) is critical for resolving stereochemistry. For dynamic systems, nuclear Overhauser effect (NOE) NMR experiments or chiral chromatography (e.g., Chiralcel OD-H column) can confirm enantiomeric excess .

Q. What analytical techniques are most effective for characterizing thermal stability and degradation products?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) identifies decomposition temperatures. Coupled GC-MS or LC-HRMS detects degradation byproducts, particularly from cleavage of the cyclopropane ring or trifluoromethyl groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomerism in the chloro-trifluoropropenyl group) impact biological activity or photostability?

- Methodology : Compare Z/E isomers synthesized via stereoselective Wittig reactions (e.g., using Ph₃P=CHClCF₃). Biological assays (e.g., enzyme inhibition) and UV irradiation studies (λ = 254 nm) reveal isomer-specific activity and degradation pathways. For example, the Z-isomer in shows higher photostability due to reduced steric strain .

Q. What computational strategies are recommended for modeling the compound’s reactivity with cytochrome P450 enzymes?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict metabolic sites. Molecular docking (AutoDock Vina) into CYP3A4 active sites identifies potential oxidation sites on the cyclopropane ring or phenyl groups .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

- Methodology : Systematic review of reaction conditions (e.g., solvent polarity, catalyst loading). For example, reports 65% yield using Cu(OTf)₂, while achieves 78% with Cl₂ gas. Contradictions arise from differences in halogenation methods and purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。